molecular formula C7H13N3 B1422931 1,4-Dimethylpiperazine-2-carbonitrile CAS No. 1260902-08-6

1,4-Dimethylpiperazine-2-carbonitrile

Cat. No. B1422931
CAS RN: 1260902-08-6
M. Wt: 139.2 g/mol
InChI Key: YUFMUIKTQBHZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1,4-Dimethylpiperazine-2-carbonitrile is characterized by a molecular formula of C7H13N3 and a molecular weight of 139.2 g/mol. The structure of the related compound 1,4-Dimethylpiperazine is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Bioactive Diketopiperazines

Diketopiperazines (DKPs) are cyclic dipeptides derived from amino acids, which may include structural modifications such as N-substitution and secondary cyclization. These compounds demonstrate a wide range of bioactivities, making them attractive for drug discovery. Specifically, they have shown potential in areas like anti-tumor, neuroprotective, immune and metabolic regulation, oxytocin inhibition, anti-inflammatory effects, antibiotic activity, inhibition of plasminogen activator and T-cell mediated immunity, and insecticidal activity. This diversity in bioactivity underscores the potential medicinal applications of DKPs, suggesting a framework for exploring the applications of specific derivatives like 1,4-Dimethylpiperazine-2-carbonitrile in various therapeutic domains (Wang et al., 2013).

Carbon Dioxide Conversion

Research into carbon dioxide recycling into fuels as a complementary strategy to carbon sequestration and storage (CSS) highlights the relevance of chemical compounds in facilitating CO2 conversion processes. Specifically, the development of catalysts and solvents that can efficiently convert CO2 into valuable chemicals or fuels is a critical area of investigation. The review on opportunities and prospects in CO2 chemical recycling emphasizes the importance of using renewable energy sources and minimizing hydrogen consumption in these processes. Such research could benefit from exploring the catalytic properties of compounds like this compound in enhancing the efficiency of CO2 conversion into alcohols or other compounds (Centi & Perathoner, 2009).

Ionic Liquid-Based Catalysis

Ionic liquids (ILs) are known for their unique properties such as low vapor pressure, tunable structures, high solubilities, and thermal and chemical stabilities. These properties make ILs ideal as solvents and catalysts for CO2 capture and conversion into value-added chemicals. The critical review on tuning IL-based catalysts for CO2 conversion into quinazoline-2,4(1H,3H)-diones from o-aminobenzonitriles outlines the significance of basicity and nucleophilicity of catalysts in these conversions. Exploring the potential use of this compound within IL-based catalysts could open new avenues for CO2 conversion into valuable chemical products (Zhang et al., 2023).

Safety and Hazards

1,4-Dimethylpiperazine-2-carbonitrile is not intended for human or veterinary use and is used for research purposes only. It is very toxic to aquatic life and may cause long-lasting harmful effects .

properties

IUPAC Name

1,4-dimethylpiperazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-9-3-4-10(2)7(5-8)6-9/h7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFMUIKTQBHZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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